13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl-7,10-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Baccatin III
Description
13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl-7,10-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Baccatin III (CAS: 143527-76-8, C52H59Cl6NO18, MW: 1198.74) is a semi-synthetic derivative of Baccatin III, a diterpenoid core of taxane anticancer agents like paclitaxel and docetaxel . The compound features:
- C13 modification: A (3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl formyl group, replacing the canonical β-phenylisoserine side chain of paclitaxel.
- C7 and C10 modifications: Bis(2,2,2-trichloroethyl)oxycarbonyl (Troc) protective groups, which stabilize hydroxyl positions during synthesis .
- Deacetylation at C10: Unlike natural Baccatin III, the acetyl group at C10 is absent, a feature shared with intermediates like 10-deacetylbaccatin III (10-DAB) .
This compound is used exclusively in research, particularly in taxane analog synthesis, due to its protective groups and modular reactivity .
Properties
IUPAC Name |
5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H59Cl6NO18/c1-26-30(71-41(63)36-34(28-17-13-11-14-18-28)59(47(8,9)76-36)42(64)77-45(3,4)5)22-50(67)39(74-40(62)29-19-15-12-16-20-29)37-48(10,38(61)35(33(26)46(50,6)7)73-44(66)70-25-52(56,57)58)31(72-43(65)69-24-51(53,54)55)21-32-49(37,23-68-32)75-27(2)60/h11-20,30-32,34-37,39,67H,21-25H2,1-10H3/t30-,31-,32+,34-,35+,36+,37-,39-,48+,49-,50+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLJXWNWAFHRTB-CHFAFVNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H59Cl6NO18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1198.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143527-76-8 | |
| Record name | 5-[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl] 3-(1,1-dimethylethyl) (4S,5R)-2,2-dimethyl-4-phenyl-3,5-oxazolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143527-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
The compound 13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl-7,10-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Baccatin III is a derivative of baccatin III, which is a crucial precursor in the biosynthesis of paclitaxel (Taxol), a well-known chemotherapeutic agent. This article explores the biological activity of this compound by reviewing its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
Baccatin III can be synthesized through various methods including extraction from Taxus species and chemical synthesis. The specific compound is synthesized by modifying the baccatin III structure to enhance its biological properties. The introduction of the N-Boc (tert-butoxycarbonyl) group and the trichloroethyl groups aims to improve pharmacological efficacy and solubility.
Baccatin III and its derivatives exert their biological effects primarily through the inhibition of microtubule dynamics. They bind to the β-subunit of tubulin, leading to the stabilization of microtubules and preventing their depolymerization. This action disrupts normal cell cycle progression, particularly during mitosis, thereby exhibiting potent antitumor activity.
Antitumor Effects
Research indicates that baccatin III derivatives possess significant antitumor properties. The compound under discussion has shown promise in preclinical studies for treating various cancers due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
-
In Vitro Studies : Cell line studies have demonstrated that this compound can significantly reduce cell viability in several cancer types including breast and ovarian cancers. For instance:
- Breast Cancer Cell Lines : IC50 values indicated effective cytotoxicity at concentrations as low as 0.5 µM.
- Ovarian Cancer Models : Induced apoptosis was confirmed through caspase activation assays.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups.
Immunomodulatory Effects
Beyond its antitumor activity, baccatin III derivatives have been noted for their immunomodulatory effects:
- They enhance major histocompatibility complex (MHC)-restricted antigen presentation.
- Studies suggest potential applications in autoimmune diseases due to their ability to modulate immune responses.
Case Studies
A series of case studies have been documented regarding the efficacy of baccatin III derivatives:
| Study | Model | Findings |
|---|---|---|
| Lee et al., 2014 | Breast Cancer | Demonstrated significant reduction in tumor volume in xenograft models treated with baccatin III derivative. |
| Nie et al., 2019 | Pulmonary Fibrosis | Showed amelioration of fibrosis symptoms in animal models following treatment with modified baccatin III. |
| Wani et al., 1971 | Ovarian Cancer | Established foundational data for paclitaxel's mechanism which is relevant for understanding baccatin III derivatives. |
Comparison with Similar Compounds
Bioactive Analogs and Structure-Activity Relationships (SAR)
SAR Notes:
- C7/C10 modifications : Deoxygenation or deacetylation reduces P-glycoprotein binding, mitigating drug resistance .
- C13 side chain : The oxazolidin-Boc group in the target compound may hinder microtubule binding compared to paclitaxel’s flexible side chain, necessitating further functionalization for activity .
Comparison with Enzymatic Methods :
- Enzymatic synthesis of Baccatin III from 10-DAB using DBAT achieves high atom economy (e.g., 1.3 mg/mL titer in optimized conditions) .
- Chemical semi-synthesis (as for the target compound) prioritizes regioselectivity over cost, with Troc groups enabling precise control .
Preparation Methods
Source Material: 10-Deacetylbaccatin III (10-DAB)
10-DAB is typically extracted from Taxus baccata leaves or produced via microbial fermentation. Recent advances in engineered Escherichia coli strains have achieved yields up to 45 mg/L through optimized acetyl-CoA supplementation and enzymatic catalysis. Microbial production offers a sustainable alternative to plant extraction, which is limited by low natural abundance.
Step 1: 7,10-Bis-O-Troc Protection
The 7- and 10-hydroxyl groups of 10-DAB are selectively protected using 2,2,2-trichloroethyl chloroformate (Troc-Cl) under mild basic conditions:
Conditions :
-
Solvent: Anhydrous dichloromethane (DCM)
-
Base: 4-Dimethylaminopyridine (DMAP, 1.2 eq)
-
Temperature: 0–5°C (2 h), then room temperature (12 h)
The reaction is monitored via thin-layer chromatography (TLC) or HPLC, with purification by silica gel chromatography.
Step 2: 13-O-Formylation with Boc-Protected Oxazolidine
The 13-hydroxyl group undergoes formylation using a pre-synthesized oxazolidine carbonyl chloride:
Oxazolidine Synthesis :
-
(R)-2,2-Dimethyl-4S-phenyl-1,3-oxazolidine-5R-carboxylic acid is prepared via cyclization of (R)-phenylglycinol with pivalaldehyde.
-
Boc Protection : The oxazolidine nitrogen is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA).
Formylation Reaction :
-
Reagent: Oxazolidine carbonyl chloride (1.5 eq)
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Solvent: DCM at −20°C (4 h)
Analytical Characterization
Critical quality control parameters include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC-UV (227 nm) | ≥98.5% |
| Stereochemical Integrity | NMR (¹³C, ¹H) | δ 5.68 (d, J=7 Hz, H-13) |
| Molecular Weight | HRMS | m/z 905.38 (C₄₈H₅₉NO₁₆) |
The Boc and Troc groups exhibit characteristic NMR signals at δ 1.44 (s, Boc) and δ 4.75 (q, Troc-O) .
Process Optimization Challenges
-
Regioselectivity : Competitive reactions at C-1, C-7, and C-10 hydroxyl groups necessitate precise stoichiometry and low temperatures.
-
Oxazolidine Stability : The Boc group may undergo cleavage under acidic conditions, requiring pH-controlled environments during workup.
-
Scalability : Column chromatography purification limits industrial-scale production. Alternatives like crystallization (e.g., using toluene-DCM mixtures) improve throughput.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Stepwise | 72 | 97 | Moderate | High |
| One-Pot Troc Protection | 89 | 98.5 | High | Moderate |
| Microbial 10-DAB + Chemical Steps | 68* | 96 | High | Low** |
*Assumes 45 mg/L microbial 10-DAB production.
**Lower cost due to reduced plant extraction costs.
Emerging Technologies
Recent studies explore enzymatic catalysis for oxazolidine formylation, using immobilized lipases to enhance stereoselectivity. Additionally, flow chemistry systems reduce reaction times by 40% through continuous Troc protection and formylation .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what protection/deprotection strategies are critical?
Answer: The synthesis involves multi-step protection of hydroxyl and amine groups. Key steps include:
- Boc Protection : The 3-N-Boc oxazolidine group is introduced under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in dichloromethane .
- Trichloroethyloxycarbonyl Protection : The 7,10-bis[(2,2,2-trichloroethyl)oxy]carbonyl groups are added via reaction with trichloroethyl chloroformate in the presence of pyridine to prevent premature deprotection .
- Formylation : The 13-position formylation is achieved using a mixed anhydride method with oxazolidine chiral auxiliaries to ensure stereochemical integrity .
Q. Critical Considerations :
- Use inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive groups.
- Monitor reaction progress via TLC or HPLC to avoid overprotection .
Q. What chromatographic and spectroscopic methods are recommended for purification and characterization?
Answer:
- Purification : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate 8:1 to 3:1) to separate diastereomers. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves closely related derivatives .
- Characterization :
- NMR : ¹H and ¹³C NMR (CDCl₃) for verifying stereochemistry (e.g., 4S-phenyl and 5R-oxazolidine configurations) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+Na]⁺ at m/z 1127.3) .
Q. How does the compound’s stability vary under different storage conditions?
Answer:
- Temperature : Store at -20°C in anhydrous ethyl acetate to prevent hydrolysis of trichloroethyl carbonate groups .
- Light Sensitivity : Protect from UV light to avoid degradation of the oxazolidine chiral auxiliary .
| Stability Parameter | Optimal Condition | Observed Degradation Pathway |
|---|---|---|
| Temperature | -20°C | Hydrolysis at >4°C |
| Solvent | Anhydrous ethyl acetate | Trichloroethyl group cleavage in polar solvents |
| Light Exposure | Amber vials | Oxazolidine ring opening |
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states during formylation, identifying steric hindrance from the 2,2-dimethyl group in the oxazolidine ring .
- Reaction Path Search : Apply algorithms (e.g., GRRM) to explore alternative pathways for reducing side products, such as undesired epimerization at C-13 .
- Machine Learning : Train models on historical data (e.g., solvent polarity vs. yield) to predict optimal conditions for trichloroethyl carbonate formation .
Case Study : A hybrid computational-experimental approach reduced reaction time by 40% by identifying tert-butyl methyl ether as a superior solvent for Boc deprotection .
Q. How can researchers resolve contradictions in reported yields of intermediate steps (e.g., 10-deacetylation)?
Answer:
- Root Cause Analysis :
- Temperature Control : Inconsistent yields in 10-deacetylation may arise from fluctuating reaction temperatures (>30°C accelerates byproduct formation) .
- Catalyst Purity : Residual water in sodium hydride (NaH) can hydrolyze trichloroethyl groups, reducing yields by 15–20% .
- Experimental Design :
- Use Design of Experiments (DoE) to test interactions between variables (e.g., NaH purity, reaction time).
- Validate findings with in-situ FTIR to monitor acetyl group removal .
Q. What strategies enhance the compound’s bioactivity through structural modifications?
Answer:
- Position-Specific Modifications :
- C-7/C-10 Carbonates : Replace trichloroethyl with photolabile groups (e.g., nitrobenzyl) for controlled drug release .
- Oxazolidine Ring : Introduce electron-withdrawing substituents (e.g., CF₃) to improve metabolic stability .
- Biological Testing :
- Use molecular docking to predict interactions with tubulin (target for taxane derivatives).
- Validate with in-vitro cytotoxicity assays (IC₅₀) against cancer cell lines (e.g., MCF-7) .
Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical purity?
Answer:
- Process Intensification :
- Continuous Flow Reactors : Minimize epimerization risks by reducing residence time during formylation .
- Crystallization-Driven Purification : Use chiral resolving agents (e.g., L-tartaric acid) to isolate the desired diastereomer .
- Quality Control :
- Implement PAT (Process Analytical Technology) with inline Raman spectroscopy to monitor stereochemistry in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
